2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone

Cannabinoid Receptor Pharmacology Receptor Binding Affinity Selectivity Profiling

2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (commonly designated JWH-250; CAS 864445-43-2) is a synthetic cannabinoid belonging to the phenylacetylindole structural class. It functions as a potent agonist at both central cannabinoid (CB₁) and peripheral cannabinoid (CB₂) receptors, exhibiting binding affinities (Kᵢ) of 11 ± 2 nM at CB₁ and 33 ± 3 nM at CB₂.

Molecular Formula C22H25NO2
Molecular Weight 335.4 g/mol
CAS No. 864445-43-2
Cat. No. B608281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone
CAS864445-43-2
SynonymsJWH-250;  JWH 250;  JWH250; 
Molecular FormulaC22H25NO2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC
InChIInChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3
InChIKeyFFLSJIQJQKDDCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (JWH-250): Procurement-Relevant Identity, Classification, and Core Pharmacological Profile


2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (commonly designated JWH-250; CAS 864445-43-2) is a synthetic cannabinoid belonging to the phenylacetylindole structural class [1]. It functions as a potent agonist at both central cannabinoid (CB₁) and peripheral cannabinoid (CB₂) receptors, exhibiting binding affinities (Kᵢ) of 11 ± 2 nM at CB₁ and 33 ± 3 nM at CB₂ [2]. Unlike the prototypical naphthoylindole synthetic cannabinoids (e.g., JWH-018), JWH-250 features a 2-methoxyphenylacetyl moiety in place of the naphthalene ring system, a structural distinction that imparts differential receptor selectivity, metabolic liability, and immunoassay cross-reactivity profiles [1].

Why JWH-250 Cannot Be Interchanged with Naphthoylindole or Other Phenylacetylindole Synthetic Cannabinoids


Within the synthetic cannabinoid landscape, compounds sharing a common core scaffold frequently display divergent receptor binding kinetics, functional selectivity, metabolic stability, and analytical detectability. JWH-250 exemplifies this principle: its 2-methoxyphenylacetyl substituent produces a CB₁/CB₂ selectivity ratio of approximately 3:1 (Kᵢ CB₂/Kᵢ CB₁ ≈ 3.0), contrasting sharply with the pronounced CB₂ bias of JWH-018 (Kᵢ CB₂ = 2.94 nM vs. Kᵢ CB₁ = 9.0 nM; CB₁/CB₂ ratio ≈ 3.1) and the modest CB₁ preference of JWH-073 (Kᵢ CB₁ = 8.9 nM vs. Kᵢ CB₂ = 38 nM; CB₁/CB₂ ratio ≈ 0.23) [1][2]. Even among phenylacetylindole congeners, subtle substitutional changes (e.g., JWH-251, the 2-methylphenyl analog) significantly alter metabolic pathways and urinary metabolite profiles [3]. Consequently, indiscriminate substitution of one synthetic cannabinoid for another—without accounting for these quantitative pharmacological and analytical divergences—can lead to irreproducible experimental results, erroneous forensic interpretation, and invalid screening outcomes.

Quantitative Evidence Guide: Measurable Differentiation of JWH-250 from Close Structural Analogs


JWH-250 Exhibits a Unique CB₁/CB₂ Selectivity Profile Relative to JWH-018, JWH-073, and JWH-081

JWH-250 binds to CB₁ receptors with a Kᵢ of 11 nM and to CB₂ receptors with a Kᵢ of 33 nM, yielding a CB₁/CB₂ selectivity ratio of approximately 3.0 (3-fold preference for CB₁). In contrast, the naphthoylindole JWH-018 displays Kᵢ values of 9.0 nM at CB₁ and 2.94 nM at CB₂, translating to a CB₁/CB₂ ratio of approximately 0.33 (3-fold preference for CB₂). JWH-073 demonstrates Kᵢ values of 8.9 nM at CB₁ and 38 nM at CB₂ (CB₁/CB₂ ratio ≈ 4.3), while JWH-081 exhibits Kᵢ values of 1.2 nM at CB₁ and 12.4 nM at CB₂ (CB₁/CB₂ ratio ≈ 10.3) [1][2][3][4]. Thus, JWH-250 occupies a distinct intermediate selectivity position—preferring CB₁ over CB₂ but without the extreme CB₁ bias of JWH-081 or the CB₂ bias of JWH-018—making it uniquely suited for studies requiring balanced yet CB₁-favoring cannabinoid agonism.

Cannabinoid Receptor Pharmacology Receptor Binding Affinity Selectivity Profiling

JWH-250 Demonstrates an Analytically Advantageous Immunoassay Cross-Reactivity Profile Compared to JWH-018-Directed Assays

Commercial ELISA kits targeting JWH-250 exhibit markedly limited cross-reactivity with other synthetic cannabinoids and their metabolites, in contrast to JWH-018-directed immunoassays which display broad cross-reactivity [1]. Specifically, the JWH-018 assay demonstrates significant cross-reactivity with multiple synthetic cannabinoid species, reducing its discriminatory power in multi-analyte screening contexts, whereas the JWH-250 assay—calibrated at 5 ng/mL using the 4-OH metabolite of JWH-250—retains high specificity for JWH-250-related substances, achieving >95% sensitivity and 98% accuracy when confirmed by LC-MS/MS [1][2]. This differential specificity makes JWH-250-based immunoassays a superior choice for targeted screening programs where false positives from structurally related compounds must be minimized.

Forensic Toxicology Immunoassay Development Analytical Selectivity

JWH-250 Possesses a Structurally Distinct Phenylacetylindole Scaffold That Eliminates Naphthalene-Associated Toxicological Concerns

JWH-250 is a phenylacetylindole, whereas the majority of early-generation JWH-series compounds (including JWH-018, JWH-073, JWH-081, and JWH-122) belong to the naphthoylindole class and contain a naphthalene ring system [1]. The naphthalene moiety has been independently associated with cytotoxic and potentially carcinogenic liabilities through metabolic epoxidation pathways [2]. JWH-250’s replacement of the naphthalene group with a 2-methoxyphenylacetyl substituent eliminates this structural alert, while retaining nanomolar cannabinoid receptor affinity [1][3]. Within the phenylacetylindole subfamily, JWH-250 further differentiates from JWH-251 (2-methylphenyl analog) by virtue of the methoxy substituent, which introduces distinct electronic and steric properties affecting both receptor binding pose and metabolic handling [3].

Structural Toxicology Medicinal Chemistry Drug Design

JWH-250 Metabolism Generates Mono- and Di-Hydroxylated Urinary Markers Distinct from Naphthoylindole Carboxylate-Dominant Metabolic Pathways

Comprehensive GC-MS and LC-MS/MS metabolic profiling has identified that JWH-250 undergoes predominant mono- and di-hydroxylation of both aromatic and aliphatic residues, with monohydroxylated forms constituting the principal urinary metabolites in humans [1]. In contrast, naphthoylindole synthetic cannabinoids such as JWH-018 and JWH-073 are primarily metabolized via terminal alkyl chain oxidation to carboxylic acid derivatives, with pentanoic acid (JWH-018) or butanoic acid (JWH-073) metabolites serving as the dominant urinary markers [2]. Additionally, JWH-250 exhibits species-specific metabolic divergence: rats produce predominantly N-dealkylated and N-dealkyl-monohydroxylated metabolites, while humans favor monohydroxylated species, a pattern not observed to the same extent for JWH-018 [1]. The native compound is absent or present at very low levels in urine, necessitating metabolite-targeted analytical methods [1].

Drug Metabolism LC-MS/MS Urinary Biomarker Identification

JWH-250 Produces Extended In Vivo Effect Duration Comparable to JWH-073, Outlasting Many Other Synthetic Cannabinoids in Behavioral Paradigms

In Δ⁹-THC drug discrimination studies conducted in non-human primates and rodents, most synthetic cannabinoids exhibit a shorter onset of action than Δ⁹-THC; however, the effects of three specific compounds—JWH-073, JWH-250, and CP 47,497-C8-homolog—were reported to last substantially longer than those of Δ⁹-THC [1][2]. This prolonged duration differentiates JWH-250 from other widely used synthetic cannabinoids such as JWH-018, which typically produces effects of shorter duration (approximately 2 hours) [3]. The extended pharmacodynamic profile of JWH-250 has implications for both abuse liability assessment and experimental design, where prolonged receptor occupancy may alter the interpretation of dose-response and time-course studies.

Behavioral Pharmacology Drug Discrimination In Vivo Duration of Action

Optimal Application Scenarios for 2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (JWH-250) Based on Verified Differentiators


CB₁-Biased Cannabinoid Signaling Studies Without Extreme Selectivity or Naphthalene Toxicity Confounds

JWH-250 offers an approximately 3-fold CB₁-preferring selectivity profile, placing it between the extreme CB₁ bias of JWH-081 (~10-fold) and the CB₂ bias of JWH-018 (~0.33-fold). This intermediate selectivity, combined with the absence of the naphthalene toxicophore, makes JWH-250 the preferred agonist for in vitro signaling studies (cAMP inhibition, β-arrestin recruitment) and in vivo pharmacological assessments where a moderate CB₁ bias is desired without the confounding influence of naphthalene-derived reactive metabolites [1][2].

Forensic Urinalysis Screening Programs Requiring High-Specificity Immunoassay Detection of Phenylacetylindole Cannabinoid Exposure

Forensic toxicology laboratories implementing large-scale urine screening programs should procure JWH-250-calibrated ELISA kits (rather than JWH-018-directed kits) when the target analyte population includes phenylacetylindole cannabinoids. The JWH-250 immunoassay exhibits limited cross-reactivity with non-target synthetic cannabinoids, reducing false-positive rates and confirmatory testing burden, while maintaining >95% sensitivity and 98% accuracy against LC-MS/MS confirmation [3].

In Vivo Behavioral Pharmacology Studies Requiring Sustained Cannabinoid Receptor Activation Over Extended Time Courses

Because JWH-250 produces discriminative stimulus effects that last substantially longer than Δ⁹-THC—in contrast to the short-duration effects of JWH-018 (~2 hours)—it is the compound of choice for experimental protocols requiring prolonged, stable cannabinoid receptor activation without repeated dosing. This property is particularly valuable in drug discrimination, conditioned place preference, and microdialysis studies where dosing interval artifacts must be minimized [4].

Metabolite Reference Standard Procurement for LC-MS/MS Confirmation of JWH-250-Specific Consumption

Given that the native JWH-250 compound is virtually absent in urine and monohydroxylated metabolites constitute the dominant human excretory products, forensic and clinical reference laboratories must procure monohydroxylated JWH-250 metabolite standards (rather than carboxylated naphthoylindole metabolite standards) to achieve definitive analytical confirmation. This metabolite-centric procurement strategy is essential for laboratories transitioning from naphthoylindole-dominant (JWH-018, JWH-073) testing panels to comprehensive synthetic cannabinoid coverage [5].

Quote Request

Request a Quote for 2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.